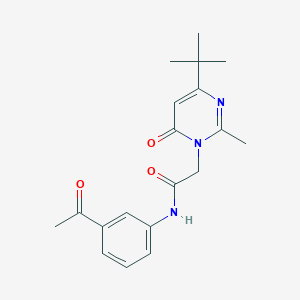phenyl]methylidene})amine CAS No. 477870-63-6](/img/structure/B2731724.png)
(E)-[(2,4-dichlorophenyl)methoxy]({[4-(3-fluoropropoxy)phenyl]methylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-(2,4-dichlorophenyl)methoxyphenyl]methylidene})amine” is a chemical compound with the CAS Number: 477870-63-6. It has a molecular weight of 356.22 and its IUPAC name is 4-(3-fluoropropoxy)benzaldehyde O-(2,4-dichlorobenzyl)oxime .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H16Cl2FNO2/c18-15-5-4-14(17(19)10-15)12-23-21-11-13-2-6-16(7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2/b21-11+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a low melting solid . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors
Compounds with structural similarities to the one mentioned have been studied for their potential as monoamine oxidase inhibitors. For instance, derivatives of secondary amines known for their potent time-dependent irreversible inactivation of monoamine oxidase B (MAO-B) have shown significant interest in neuroscience and pharmacology due to their implications in treating neurological disorders (Ding & Silverman, 1993).
Palladium-Catalyzed Amination
Research into palladium-catalyzed amination of aryl halides and aryl triflates explores the synthesis of complex amines, which could potentially include derivatives similar to the specified compound. This method is foundational in organic chemistry for constructing C-N bonds, pivotal for pharmaceuticals and materials science (Wolfe & Buchwald, 2003).
Schiff Bases and Corrosion Inhibition
Schiff bases, which could be structurally related to the compound through their imine (C=N) linkage, have been investigated for their role in corrosion inhibition. For example, certain Schiff bases are excellent inhibitors for the corrosion of aluminum in acidic solutions, suggesting applications in materials science and engineering (Ashassi-Sorkhabi et al., 2006).
Antimicrobial Activities
Compounds bearing phenyl and methoxy groups have been evaluated for their antimicrobial activities. Synthesis of new 1,2,4-triazole derivatives with these functionalities has shown some compounds possess moderate to good activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Synthetic and Photophysical Studies
Structurally related compounds have been synthesized and studied for their photophysical properties, aiming at applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors. The study of push-pull chromophores, for instance, provides insights into how structural modifications can influence properties like emission and intramolecular charge transfer, relevant for the development of advanced functional materials (Hoffert et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-15-5-4-14(17(19)10-15)12-23-21-11-13-2-6-16(7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQUBZRSPZJQTF-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


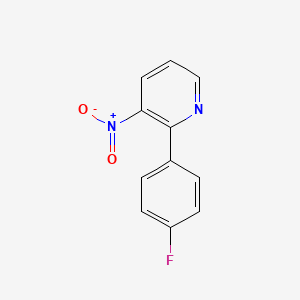
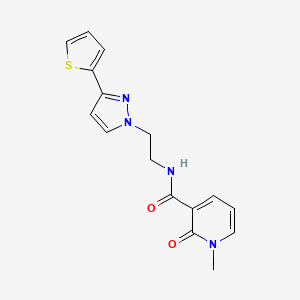

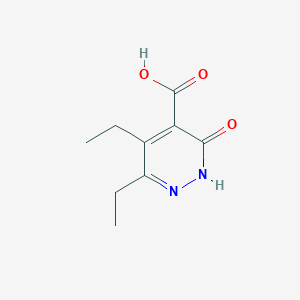
![Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2731654.png)
![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2731657.png)
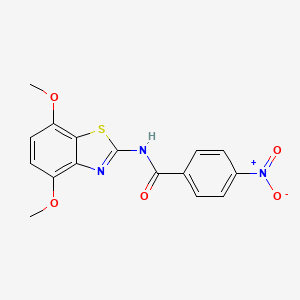
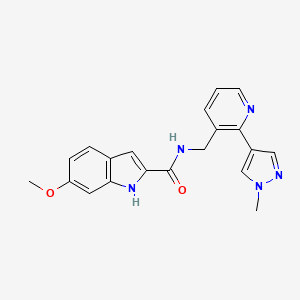
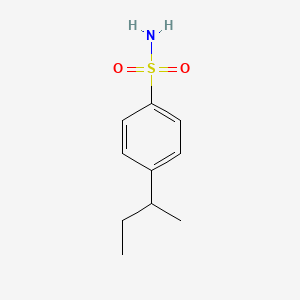
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
